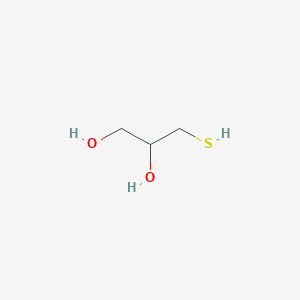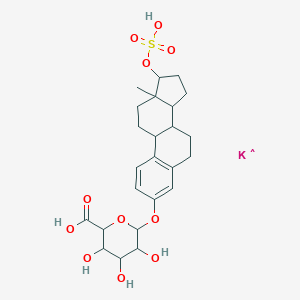
1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DDG-39 involves the fluorination of a pentofuranosyl sugar followed by its coupling with cytosine. The key steps include:
Fluorination: The introduction of a fluorine atom at the 2-position of the pentofuranosyl ring.
Deoxygenation: Removal of hydroxyl groups at the 2 and 3 positions to form the dideoxy structure.
Coupling: The fluorinated sugar is then coupled with cytosine under acidic conditions to form DDG-39.
Industrial Production Methods
Industrial production of DDG-39 follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large quantities of reactants are processed in batches to ensure consistency and quality.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
DDG-39 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the fluorinated sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of DDG-39, each with distinct biological activities .
Scientific Research Applications
DDG-39 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its antiviral properties against HIV-1 and HBV.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Used in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mechanism of Action
DDG-39 exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV-1 and the DNA polymerase of HBV. This inhibition prevents the replication of viral genetic material, thereby reducing viral load. The compound targets the active site of these enzymes, blocking their activity and disrupting the viral replication cycle .
Comparison with Similar Compounds
Similar Compounds
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Lamivudine: Used for both HIV and HBV infections.
Emtricitabine: A fluorinated nucleoside analog with activity against HIV
Uniqueness
DDG-39 is unique due to its specific fluorination at the 2-position of the pentofuranosyl ring, which enhances its antiviral activity and selectivity. This structural modification distinguishes it from other nucleoside analogs and contributes to its potent antiviral properties .
Properties
CAS No. |
119555-47-4 |
|---|---|
Molecular Formula |
C9H12FN3O3 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1 |
InChI Key |
LTDCCBLBAQXNKP-VMHSAVOQSA-N |
SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Synonyms |
1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine 2'-F-dd-ara-C 2'-fluoro-2',3'-dideoxyarabinosylcytosine 2,3-DDFPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane](/img/structure/B48380.png)











![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
